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Compound of Interest

Compound Name: NS 504

Cat. No.: B1168145 Get Quote

NS19504 is a small-molecule positive modulator of the large-conductance Ca²⁺-activated

potassium channels (BK channels, also known as KCa1.1 or MaxiK).[1][2][3][4] This technical

guide provides a comprehensive overview of its chemical structure, properties, mechanism of

action, and the key experimental protocols used in its characterization, designed for

researchers, scientists, and drug development professionals.

Chemical Structure and Properties
NS19504, with the chemical name 5-[(4-Bromophenyl)methyl]-2-thiazolamine, is a

benzothiazoleamine compound identified through high-throughput screening.[2][3][4][5] Its

structure is notably different from previously reported BK channel activators.[3]

The key chemical and physical properties of NS19504 are summarized in the table below for

easy reference.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1168145?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/24951278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4152884/
https://www.tocris.com/products/ns-19504_5276
https://www.protocols.io/view/transfection-and-validation-of-bk-channel-expressi-c5jwy4pe.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4152884/
https://www.tocris.com/products/ns-19504_5276
https://www.protocols.io/view/transfection-and-validation-of-bk-channel-expressi-c5jwy4pe.pdf
https://www.axonmedchem.com/2329-ns-19504
https://www.tocris.com/products/ns-19504_5276
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

IUPAC Name
5-[(4-Bromophenyl)methyl]-2-

thiazolamine
[4]

CAS Number 327062-46-4 [1][2][4][6]

Molecular Formula C₁₀H₉BrN₂S [1][2][4][6]

Molecular Weight 269.16 g/mol [1][2][4][6]

Appearance White to light yellow solid [1][2]

SMILES Nc1ncc(Cc2ccc(Br)cc2)s1 [1][2][4]

Solubility
Soluble in DMSO (≥100 mM),

Ethanol (≥100 mM)
[2][4][6]

InChI Key
HGWLTZOMQZIUBW-

UHFFFAOYSA-N
[3]

Mechanism of Action and Signaling Pathway
NS19504 functions as a potent activator of BK channels with an EC₅₀ value of approximately

11.0 µM.[1][2][3][4] BK channels are crucial regulators of cellular excitability, integrating

changes in intracellular calcium concentration and membrane potential.[3]

The activation of BK channels by NS19504 leads to the following signaling cascade:

Binding: NS19504 binds to the BK channel protein.

Channel Gating: This binding increases the channel's open probability for a given membrane

voltage and intracellular Ca²⁺ concentration. Specifically, NS19504 causes a significant

leftward shift in the voltage activation curve; at a concentration of 10 µM, it can shift the

curve by as much as 60 mV.[1][3]

Potassium Efflux: The opening of the channel facilitates the efflux of potassium (K⁺) ions

from the cell, following their electrochemical gradient.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.protocols.io/view/transfection-and-validation-of-bk-channel-expressi-c5jwy4pe.pdf
https://pubmed.ncbi.nlm.nih.gov/24951278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4152884/
https://www.protocols.io/view/transfection-and-validation-of-bk-channel-expressi-c5jwy4pe.pdf
https://www.researchgate.net/figure/Electrophysiological-characterization-and-activation-of-BK-channels-by-NS19504-Current_fig3_263297124
https://pubmed.ncbi.nlm.nih.gov/24951278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4152884/
https://www.protocols.io/view/transfection-and-validation-of-bk-channel-expressi-c5jwy4pe.pdf
https://www.researchgate.net/figure/Electrophysiological-characterization-and-activation-of-BK-channels-by-NS19504-Current_fig3_263297124
https://pubmed.ncbi.nlm.nih.gov/24951278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4152884/
https://www.protocols.io/view/transfection-and-validation-of-bk-channel-expressi-c5jwy4pe.pdf
https://www.researchgate.net/figure/Electrophysiological-characterization-and-activation-of-BK-channels-by-NS19504-Current_fig3_263297124
https://pubmed.ncbi.nlm.nih.gov/24951278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4152884/
https://pubmed.ncbi.nlm.nih.gov/24951278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4152884/
https://www.protocols.io/view/transfection-and-validation-of-bk-channel-expressi-c5jwy4pe.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4152884/
https://www.protocols.io/view/transfection-and-validation-of-bk-channel-expressi-c5jwy4pe.pdf
https://www.researchgate.net/figure/Electrophysiological-characterization-and-activation-of-BK-channels-by-NS19504-Current_fig3_263297124
https://www.tocris.com/products/ns-19504_5276
https://pubmed.ncbi.nlm.nih.gov/24951278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4152884/
https://www.tocris.com/products/ns-19504_5276
https://www.protocols.io/view/transfection-and-validation-of-bk-channel-expressi-c5jwy4pe.pdf
https://www.tocris.com/products/ns-19504_5276
https://pubmed.ncbi.nlm.nih.gov/24951278/
https://www.tocris.com/products/ns-19504_5276
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hyperpolarization: The outward flow of positive charge (K⁺ ions) causes the cell membrane

to hyperpolarize, making it less excitable.

Physiological Effect: In smooth muscle cells, such as those in the urinary bladder, this

hyperpolarization leads to the closure of voltage-gated Ca²⁺ channels, a decrease in

intracellular Ca²⁺, and subsequent muscle relaxation.[1][3]

The signaling pathway is illustrated in the diagram below.
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Fig. 1: Signaling pathway of NS19504 in smooth muscle cells.
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Experimental Protocols
The characterization of NS19504 involved several key experimental methodologies, from initial

high-throughput screening to detailed electrophysiological and ex vivo functional assays.

High-Throughput Screening: FLIPR-Based Tl⁺ Influx
Assay
NS19504 was identified from a large compound library using a thallium (Tl⁺) influx assay on a

Fluorometric Imaging Plate Reader (FLIPR) system.[3] This assay leverages Tl⁺ as a surrogate

for K⁺, coupled with a Tl⁺-sensitive fluorescent dye.

Methodology:

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human BK

(hBK) channel are cultured in 384-well plates.[2][3]

Dye Loading: Cells are loaded with a Tl⁺-sensitive fluorescent indicator dye (e.g., BTC-AM).

[3]

Compound Addition: Test compounds, including NS19504, are added to the wells.

Stimulation & Reading: A stimulus buffer containing Tl⁺ and a Ca²⁺ ionophore (A23187) is

added to activate the channels.[3] The influx of Tl⁺ through open BK channels leads to an

increase in fluorescence, which is monitored in real-time by the FLIPR system.[3][7][8]

Data Analysis: The rate of fluorescence increase is proportional to BK channel activity. An

increase in signal compared to control wells indicates a positive modulator.

The general workflow for this screening process is outlined below.

Plate Preparation FLIPR Assay Analysis

Plate hBK-HEK293
Cells (384-well)

Load with
Tl⁺-sensitive Dye

Add Test Compound
(e.g., NS19504)

Add Tl⁺/Ca²⁺
Stimulus

Read Fluorescence
(Real-time)

Analyze Fluorescence
Increase Rate

Identify Positive
Modulators ('Hits')
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Fig. 2: High-throughput screening workflow for BK channel activators.

Electrophysiology: Patch-Clamp Recordings
The activity of NS19504 was validated and characterized using manual and automated patch-

clamp electrophysiology.[1][2]

A. Whole-Cell Patch-Clamp in hBK-HEK293 Cells

This technique measures the sum of currents through all BK channels in an entire cell.

Methodology:

Cell Preparation: hBK-HEK293 cells are plated on coverslips for recording.

Solutions:

External Solution (ACSF, typical): Contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂,

1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[9]

Internal (Pipette) Solution: Contains a high concentration of potassium (e.g., K-Gluconate

based) to mimic the intracellular environment, along with buffers like HEPES and a

calcium chelator (e.g., EGTA) to clamp the free Ca²⁺ at a known concentration.[9][10][11]

Recording: A glass micropipette forms a high-resistance (>1 GΩ) seal with the cell

membrane. The membrane patch is then ruptured to gain electrical access to the cell interior

(whole-cell configuration).[12]

Voltage Protocol: Currents are typically elicited by applying voltage ramps (e.g., -100 mV to

+50 mV over 200 ms) or voltage steps.[2]

Compound Application: NS19504 is applied to the external solution via a perfusion system.

Data Analysis: The increase in outward current in the presence of NS19504 is measured to

determine its effect on channel activity.[2]

B. Inside-Out Patch-Clamp in hBK-HEK293 Cells

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1168145?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/24951278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4152884/
https://docs.axolbio.com/wp-content/uploads/patch-clamp-protocol-final.pdf
https://docs.axolbio.com/wp-content/uploads/patch-clamp-protocol-final.pdf
https://axolbio.com/publications/whole-cell-patch-clamp-protocol/
https://www.labome.com/method/Patch-Clamp-Protocol.html
https://personal.utdallas.edu/~tres/microelectrode/microelectrodes_ch04.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4152884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4152884/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This configuration allows direct application of compounds to the intracellular face of the

channel.

Methodology:

Patch Excision: After forming a gigaseal, the pipette is pulled away from the cell, excising a

small patch of membrane with the intracellular side facing the bath solution.

Solutions:

Pipette Solution: Contains a physiological K⁺ gradient (e.g., 4 mM K⁺).[2][6]

Bath (Intracellular) Solution: Contains a high K⁺ concentration (e.g., 154 mM K⁺) and a

buffered free Ca²⁺ concentration (e.g., 0.3 µM).[2][6]

Recording: The membrane potential across the patch is controlled (e.g., holding potential of

-90 mV), and currents are recorded during voltage ramps (e.g., -120 to +80 mV).[2][6]

Compound Application: NS19504 (e.g., 10 µM) is added directly to the bath solution,

accessing the intracellular side of the channels.[2][6]

Data Analysis: The shift in the voltage-activation curve is determined by measuring tail

currents at a very negative potential (e.g., -120 mV) after depolarizing voltage steps.[2][6]

Ex Vivo Functional Assay: Guinea Pig Bladder Strips
To assess the physiological effect of NS19504 on native tissue, isometric tension recordings

are performed on isolated smooth muscle strips from the guinea pig urinary bladder.[1][3]

Methodology:

Tissue Preparation: Guinea pigs are euthanized, and the urinary bladder is removed.[13]

Longitudinal strips of the detrusor smooth muscle are dissected in a physiological salt

solution (e.g., Krebs solution).

Mounting: The muscle strips are mounted in an organ bath containing warmed (37°C),

oxygenated Krebs solution. One end is fixed, and the other is attached to an isometric force

transducer.
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Equilibration: The strips are allowed to equilibrate under a small amount of resting tension

until stable spontaneous phasic contractions (SPCs) develop.[5]

Compound Addition: NS19504 is added cumulatively to the organ bath, and changes in the

frequency and amplitude of SPCs are recorded.

Specificity Test: The specific BK channel blocker iberiotoxin is added to confirm that the

relaxing effect of NS19504 is mediated by BK channels.[1][3]

Further Characterization: The effect of NS19504 can also be tested on contractions induced

by electrical field stimulation (EFS) or high potassium (KCl) depolarization.[1][5]

Selectivity and Pharmacological Profile
NS19504 exhibits a favorable selectivity profile. It shows no significant effect on contractions

induced by high K⁺ concentrations, which is consistent with a K⁺ channel-mediated action.[1]

[3] Furthermore, it was tested against a panel of 68 other receptors and channels, including

Nav, Cav, SK, and IK channels, and was found to be highly selective for the BK channel.[3][6]

This selectivity suggests that NS19504 may have the potential to reduce non-voiding

contractions associated with spontaneous bladder overactivity while having a minimal effect on

normal, nerve-evoked voiding.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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